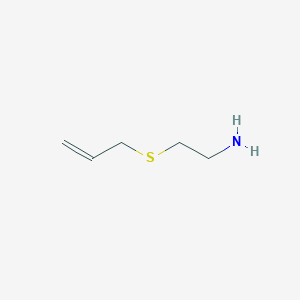

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine, also known as 2-(allylsulfanyl)ethanamine hydrochloride, is a chemical compound with the CAS Number: 1221726-24-4 . It is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The molecular formula of 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine is C5H11NS . The InChI code is 1S/C5H11NS.ClH/c1-2-4-7-5-3-6;/h2H,1,3-6H2;1H . This indicates that the molecule consists of a two-carbon ethanamine group attached to a sulfur atom, which is further connected to a prop-2-en-1-yl group.Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

A study by Merkul and Müller (2006) introduces a novel consecutive three-component synthesis of oxazoles starting from propargyl amine, showcasing an innovative method in organic chemistry that leverages 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine for the synthesis of complex heterocyclic compounds. This method is based on an amidation-coupling-cycloisomerization (ACCI) sequence, highlighting its potential in creating pharmacologically relevant structures (Merkul & Müller, 2006).

Corrosion Inhibition Studies

Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on several thiazole and thiadiazole derivatives, including 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine, to predict their corrosion inhibition performances on iron. This research demonstrates the compound's potential in developing new materials for protecting metals against corrosion, a critical aspect in extending the life of infrastructure and machinery (Kaya et al., 2016).

Material Science and Polymer Research

In the field of material science and polymer research, Ferruti et al. (2000) explored the use of poly(amido-amine)s carrying functional groups derived from 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine. Their study focused on the correlation between physicochemical and biological properties of these polymers, showing their potential as endosomolytic agents. This research opens new avenues for developing biomedical materials with enhanced cellular interaction properties (Ferruti et al., 2000).

Catalysis and Organic Transformations

Anjanappa et al. (2008) highlighted the application of 2-(Trimethylsilyl)ethanesulfonyl amide, a derivative of 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine, in the palladium-catalyzed amination of aryl halides. This study underscores the compound's relevance in facilitating the synthesis of anilines and related functional groups, crucial intermediates in pharmaceutical manufacturing (Anjanappa et al., 2008).

Hydrogen Transfer Reactions

Alonso, Riente, and Yus (2011) discussed the use of nickel nanoparticles in hydrogen transfer reactions, where 2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine could serve as a potential substrate. Their findings reveal the compound's utility in environmentally friendly reduction reactions, presenting a safer alternative to traditional reduction methods involving hazardous materials (Alonso, Riente, & Yus, 2011).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These suggest that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-prop-2-enylsulfanylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-2-4-7-5-3-6/h2H,1,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWBFUNZJZFKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Prop-2-en-1-ylsulfanyl)ethan-1-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2952643.png)

![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone](/img/structure/B2952645.png)

![(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2952646.png)

![3-benzyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952649.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B2952651.png)

![3-[3-(butylthio)-4-methyl-1H-1,2,4-triazol-5-ylidene]indole](/img/structure/B2952655.png)

![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2952657.png)

![2-(1,3-benzodioxol-5-yl)-5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![N-(2-furylmethyl)-3-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2952662.png)

![2-methyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2952663.png)

![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)

![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)